

"5-Amino-2-methyl-2-pentanol" chemical characteristics

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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

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5-Amino-2-methyl-2-pentanol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical summary of the known chemical characteristics of **5-Amino-2-methyl-2-pentanol**. Due to the limited availability of published experimental data for this specific compound, this guide consolidates computed properties and outlines general synthetic and analytical methodologies applicable to tertiary amino alcohols. This information is intended to serve as a foundational resource for researchers interested in the potential evaluation and application of this molecule.

Chemical Identity and Computed Properties

5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group. Its fundamental identifiers and computed physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	5-amino-2-methylpentan-2-ol	[1] [2]
CAS Number	108262-66-4	[1] [2]
Molecular Formula	C ₆ H ₁₅ NO	[1] [2]
Molecular Weight	117.19 g/mol	[1]
Canonical SMILES	<chem>CC(C)(CCCN)O</chem>	[1]
InChI Key	HQRGNSMVEPYXHU-UHFFFAOYSA-N	[1]

A summary of computed physicochemical properties is presented in Table 2. These values are computationally derived and have not been experimentally verified.

Computed Property	Value	Source
XLogP3-AA	-0.1	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area	46.2 Å ²	[2]
Complexity	61.5	[2]
Predicted Boiling Point	182.7 ± 23.0 °C	
Predicted Density	0.909 ± 0.06 g/cm ³	

Experimental Data

As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded publicly available experimental data for the following properties of **5-Amino-2-methyl-2-pentanol**:

- Melting Point
- Boiling Point
- Refractive Index
- Spectroscopic Data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry)

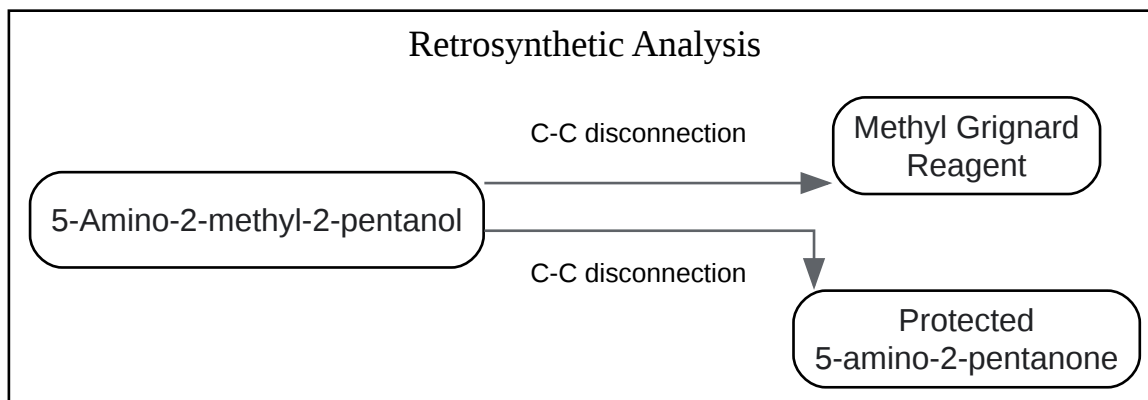
While predicted NMR spectra are mentioned in some databases, the actual spectral data is not available.[2] For reference, the related compound 2-methyl-2-pentanol has a reported boiling point of 120-122 °C and a density of 0.835 g/mL at 25 °C.

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of **5-Amino-2-methyl-2-pentanol** are not described in the available literature. However, general methods for the synthesis of tertiary amino alcohols can be adapted. Two plausible retrosynthetic approaches are outlined below.

Grignard Reaction with an Amino Ketone

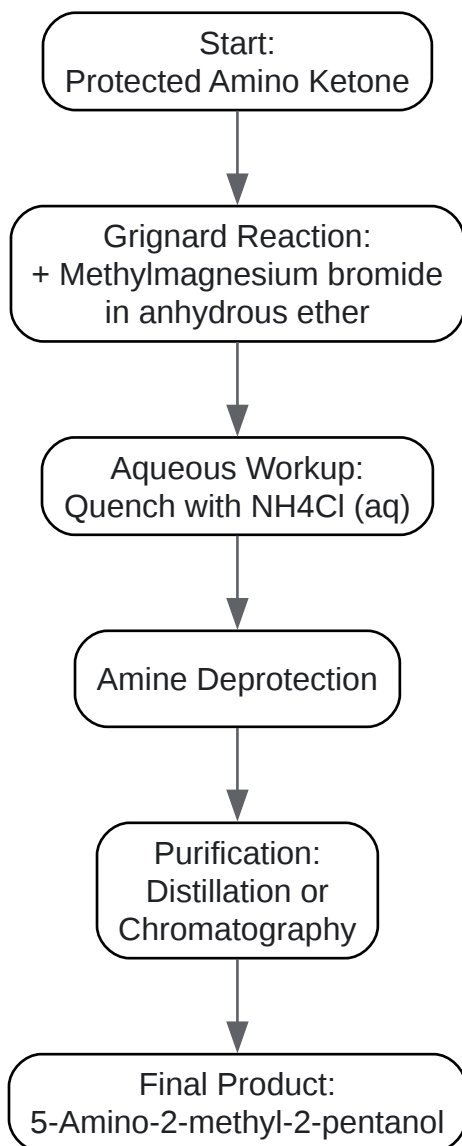
A common strategy for the synthesis of tertiary alcohols is the Grignard reaction.[3] This would involve the reaction of a suitable amino-protected ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide). A key consideration is the protection of the amine functionality to prevent it from reacting with the Grignard reagent.[4]



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Retrosynthetic approach for **5-Amino-2-methyl-2-pentanol** via a Grignard reaction.

A general experimental workflow for this approach is depicted below.

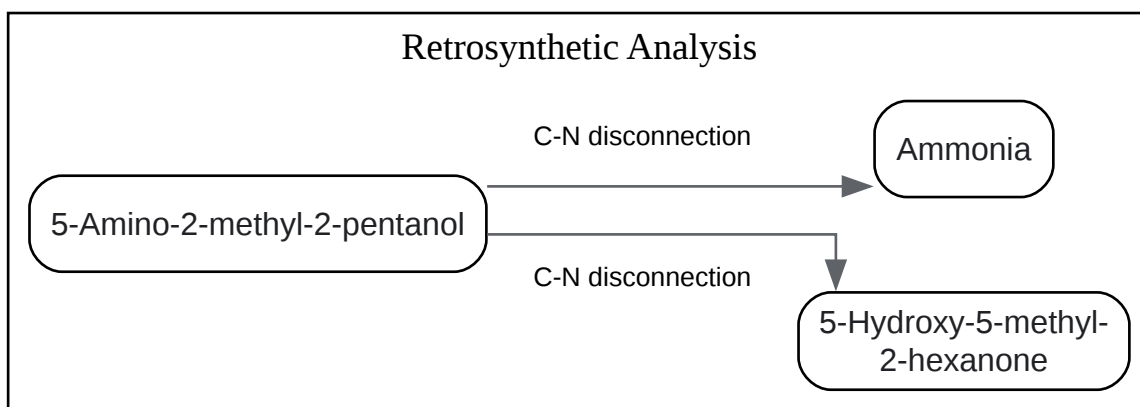


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General workflow for the synthesis of a tertiary amino alcohol via the Grignard reaction.

Reductive Amination of a Hydroxy Ketone

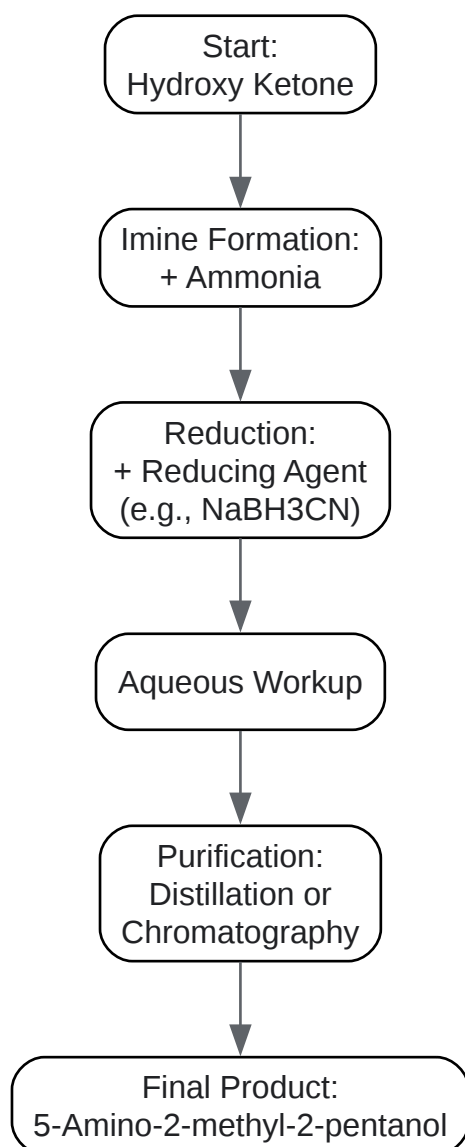
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[5][6][7] This approach would involve the reaction of a suitable hydroxy ketone with ammonia in the presence of a reducing agent.



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Retrosynthetic approach for **5-Amino-2-methyl-2-pentanol** via reductive amination.

A general experimental workflow for this synthetic strategy is provided below.



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General workflow for the synthesis of an amino alcohol via reductive amination.

Analytical Methodologies

Specific analytical methods for the characterization and quantification of **5-Amino-2-methyl-2-pentanol** have not been published. General approaches for the analysis of amino alcohols would be applicable, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H and alcohol O-H stretches).
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For primary amines, the molecular ion peak is expected to have an odd m/z value.[8][9] Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a probable fragmentation pathway.[8][9]
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological properties, or any associated signaling pathways of **5-Amino-2-methyl-2-pentanol**.

Safety and Handling

Based on GHS classifications for this compound, **5-Amino-2-methyl-2-pentanol** is considered hazardous.[1] The following hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

5-Amino-2-methyl-2-pentanol is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is established and its properties can be computationally estimated, further experimental investigation is required to fully

characterize this molecule. The synthetic strategies and analytical methods outlined in this guide are based on general principles for this class of compounds and would require optimization for the specific synthesis and analysis of **5-Amino-2-methyl-2-pentanol**. The absence of any biological data indicates that this compound is an unexplored area for potential research and development.

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